molecular formula C9H8N2O2 B1504080 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190314-49-8

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1504080
CAS No.: 1190314-49-8
M. Wt: 176.17 g/mol
InChI Key: LIGJZSZAKWPDJF-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by a pyrrolo[2,3-c]pyridine core structure with a methoxy group at the 7-position and a carbaldehyde group at the 3-position

Mechanism of Action

Target of Action

The primary targets of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .

Action Environment

For instance, the compound is recommended to be stored in an inert atmosphere at a temperature between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyrroles or pyridines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

  • Reduction: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-ol or 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-amine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

  • 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile

Uniqueness: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both methoxy and carbaldehyde groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.

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Properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9-8-7(2-3-10-9)6(5-12)4-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGJZSZAKWPDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676835
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-49-8
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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